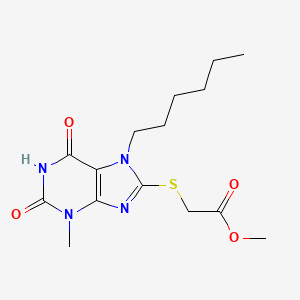
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that features a pyridine ring and a methoxybenzoate ester
Métodos De Preparación
The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the Heck reaction, where a vinylpyridine is coupled with a halogenated phenyl methoxybenzoate under palladium catalysis. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where reagents like bromine or nitric acid can introduce substituents at specific positions on the ring.
Aplicaciones Científicas De Investigación
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the vinyl and methoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and are known for their biological activities, including antifibrotic and antimicrobial properties.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and share some structural similarities with the pyridine ring.
2,2’-Bipyridyl: This compound is a symmetrical bipyridine used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of a vinylpyridine moiety with a methoxybenzoate ester, providing a versatile scaffold for various applications in research and industry.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-19-13-8-17(9-14-19)21(23)25-20-11-6-16(7-12-20)5-10-18-4-2-3-15-22-18/h2-15H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNUULRNUYND-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-allyl-5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3407097.png)



![Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester](/img/structure/B3407130.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3407138.png)

![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)

